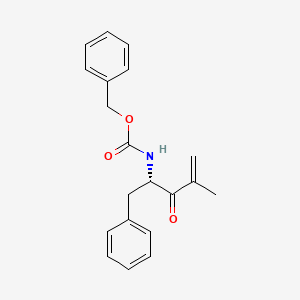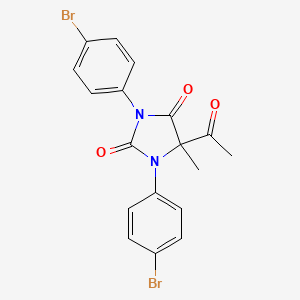![molecular formula C9H18ClNO B14003309 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a cyclopropyl group via a methanol linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE typically involves the reaction of pyrrolidine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols .
Aplicaciones Científicas De Investigación
[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE include:
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Cyclopropyl derivatives: Compounds with a cyclopropyl group, such as cyclopropylamines and cyclopropyl ketones.
Uniqueness
The uniqueness of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE lies in its combination of a pyrrolidine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H18ClNO |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-9(3-4-9)7-10-5-1-2-6-10;/h11H,1-8H2;1H |
Clave InChI |
OGKDFQCYEQMBFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2(CC2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)





![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)

![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)


![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
